Cas no 1226456-87-6 (1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine)

1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine structure
1226456-87-6 structure
Product name:1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine
CAS No:1226456-87-6
MF:C16H23F3N4O
Molecular Weight:344.375233888626
CID:6252245
PubChem ID:49675728

1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine
    • 1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
    • F5366-0003
    • [5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone
    • VU0642813-1
    • AKOS024507947
    • (5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
    • 1226456-87-6
    • インチ: 1S/C16H23F3N4O/c1-11-13(15(24)22-7-3-4-8-22)14(16(17,18)19)20-23(11)12-5-9-21(2)10-6-12/h12H,3-10H2,1-2H3
    • InChIKey: WDYFZPWKBMYXMD-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(N2CCCC2)=O)=C(C)N(C2CCN(C)CC2)N=1)(F)F

計算された属性

  • 精确分子量: 344.18239586g/mol
  • 同位素质量: 344.18239586g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 459
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 41.4Ų

1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5366-0003-1mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
1mg
$81.0 2023-09-10
Life Chemicals
F5366-0003-20μmol
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
20μmol
$118.5 2023-09-10
Life Chemicals
F5366-0003-20mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
20mg
$148.5 2023-09-10
Life Chemicals
F5366-0003-2mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
2mg
$88.5 2023-09-10
Life Chemicals
F5366-0003-5mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
5mg
$103.5 2023-09-10
Life Chemicals
F5366-0003-15mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
15mg
$133.5 2023-09-10
Life Chemicals
F5366-0003-25mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
25mg
$163.5 2023-09-10
Life Chemicals
F5366-0003-10μmol
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
10μmol
$103.5 2023-09-10
Life Chemicals
F5366-0003-10mg
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
10mg
$118.5 2023-09-10
Life Chemicals
F5366-0003-5μmol
1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
1226456-87-6
5μmol
$94.5 2023-09-10

1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine 関連文献

1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidineに関する追加情報

Introduction to 1-methyl-4,5-dimethyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine (CAS No: 1226456-87-6)

1-methyl-4,5-dimethyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine, identified by its CAS number 1226456-87-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a piperidine core linked to a pyrazole moiety, both of which are well-documented for their pharmacological relevance. The presence of multiple functional groups, including a methyl group at the 1-position, dimethyl groups at the 4 and 5 positions of the pyrazole ring, a pyrrolidine-1-carbonyl substituent, and a trifluoromethyl group at the 3-position of the pyrazole ring, endows this molecule with unique chemical and biological properties that make it a promising candidate for further exploration in drug discovery.

The structural configuration of 1-methyl-4,5-dimethyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine is meticulously designed to optimize its interactions with biological targets. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a common feature in many successful drugs. The pyrrolidine-1-carbonyl moiety introduces an additional layer of complexity, potentially influencing the compound's solubility and bioavailability. This combination of features positions the compound as an intriguing subject for research in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that the pyrazol-piperidine scaffold found in this molecule may exhibit properties relevant to pain modulation, neuroprotection, and anti-inflammatory responses. The specific arrangement of substituents, including the methyl groups and the trifluoromethyl group, is thought to modulate interactions with enzymes and receptors involved in these pathways. For instance, the electron-withdrawing nature of the trifluoromethyl group could enhance binding to certain protein targets, while the flexible pyrrolidine ring may allow for optimal conformational alignment.

In vitro studies have begun to unravel the potential pharmacological profile of 1-methyl-4,5-dimethyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine. Preliminary data indicate that this compound may possess agonistic activity at specific receptors or enzymes. The presence of the pyrrolidine carboxylate group could facilitate interactions with serine proteases or other enzymes with similar binding preferences. Additionally, the overall lipophilicity profile, influenced by the combination of alkyl and halogenated substituents, suggests potential for blood-brain barrier penetration, which is crucial for central nervous system (CNS) drug discovery.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves strategic functionalization of the pyrazole ring followed by coupling with piperidine derivatives. Advanced synthetic techniques such as cross-coupling reactions and transition-metal catalysis have been employed to achieve high yields and purity. The introduction of the trifluoromethyl group requires specialized methodologies to ensure regioselectivity and minimize side reactions. These synthetic challenges underscore the expertise required to produce such complex molecules reliably.

From a medicinal chemistry perspective, analoging studies are essential for optimizing lead compounds like 1-methyl-4,5-dimethyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine. By systematically modifying substituents such as the methyl groups or exploring alternative heterocyclic linkers, researchers can fine-tune pharmacokinetic properties and target engagement. The integration of high-throughput screening (HTS) technologies allows for rapid evaluation of large libraries of derivatives, accelerating the identification of compounds with enhanced efficacy and reduced toxicity.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations are being used to model interactions between this compound and potential biological targets at an atomic level. These simulations help predict binding affinities and identify key interaction residues, guiding experimental design. Furthermore, machine learning algorithms are being trained on large datasets to predict physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles before experimental validation.

As research progresses, collaborations between academia and industry are fostering innovation in this field. Companies specializing in contract research organizations (CROs) are leveraging their expertise to support preclinical development programs for novel compounds like 1226456-87-6 derivatives. These partnerships ensure that promising candidates undergo rigorous testing before advancing to clinical trials. The regulatory landscape also plays a critical role in guiding development efforts toward safe and effective therapeutics.

The potential applications of 1-methyl-4,5-dimethyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylo piperidine extend across multiple therapeutic areas. Its structural features suggest utility in treating neurological disorders where modulation of neurotransmitter systems is key. Additionally, its ability to interact with inflammatory pathways makes it a candidate for anti-inflammatory therapies. Future research may explore its efficacy in conditions such as Alzheimer's disease or chronic pain syndromes where current treatments remain inadequate.

In conclusion,1226456-87-6, corresponding to 1-methyl-4,5-dimeth yl -4-(pyrrolidine - 1 - carbonyl ) - 3 - ( trif luoro methyl ) - 1 H - pyrazol - 1 - y l piper id ine, exemplifies how intricate molecular design can yield compounds with significant therapeutic potential. Its complex structure combines multiple pharmacophoric elements that are likely responsible for its observed biological activities. As research continues to uncover new applications for this class of molecules,1226456 - 87 - 6 derivatives will undoubtedly play an important role in advancing drug discovery efforts worldwide.

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